An In-depth Technical Guide to Methyl 3-amino-2,4-dimethylbenzoate (CAS 24812-89-3)
An In-depth Technical Guide to Methyl 3-amino-2,4-dimethylbenzoate (CAS 24812-89-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 3-amino-2,4-dimethylbenzoate, a key chemical intermediate. Recognizing the nuanced requirements of synthetic and medicinal chemists, this document moves beyond a simple recitation of facts to offer a deeper understanding of its synthesis, properties, and, most critically, its application in the development of novel therapeutics.
Core Molecular Attributes
Methyl 3-amino-2,4-dimethylbenzoate is a substituted aromatic compound featuring an aniline and a methyl ester functional group. This unique arrangement of substituents on the benzene ring makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications.
| Property | Value | Source |
| CAS Number | 24812-89-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | Off-white to light yellow crystalline powder (predicted) | |
| Purity | ≥98% (typical) | [2] |
Strategic Synthesis Pathway
Step 1: Synthesis of 3-Amino-2,4-dimethylbenzoic Acid
The initial step involves the reduction of the nitro group of 2,4-dimethyl-3-nitrobenzoic acid to an amine. A common and effective method for this transformation is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
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Reaction Setup: In a high-pressure hydrogenation vessel, suspend 2,4-dimethyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.
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Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-amino-2,4-dimethylbenzoic acid. This product can be used in the next step without further purification or can be recrystallized if necessary.
Caption: Workflow for the synthesis of 3-Amino-2,4-dimethylbenzoic Acid.
Step 2: Esterification to Methyl 3-amino-2,4-dimethylbenzoate
The second step is a classic Fischer esterification of the synthesized 3-amino-2,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
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Reaction Setup: Dissolve 3-amino-2,4-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous methanol.
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to the solution while cooling in an ice bath.
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Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 3-amino-2,4-dimethylbenzoate.[4]
Caption: Workflow for the esterification to the target compound.
Key Application in Drug Discovery: Synthesis of EP4 Antagonists
The primary significance of Methyl 3-amino-2,4-dimethylbenzoate in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of potent and selective EP4 receptor antagonists.[5][6][7] The prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation, pain, and cancer.[8] Antagonists of the EP4 receptor are therefore promising therapeutic agents for a range of diseases.
The structural motif of 3-amino-2,4-dimethylbenzoic acid is incorporated as a central scaffold in a number of patented EP4 antagonists.[5] The amino group serves as a handle for the introduction of various side chains, often through amide bond formation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a common feature in many EP4 antagonists, or can be further modified.
Caption: Role in the synthesis of EP4 receptor antagonists.
Spectroscopic Characterization (Predicted)
While experimental spectra for Methyl 3-amino-2,4-dimethylbenzoate are not widely published, the following are predicted characteristic peaks based on its structure and data from similar compounds.
| Technique | Predicted Peaks |
| ¹H NMR | Aromatic protons (2H), singlet for the ester methyl group (3H, ~3.8-3.9 ppm), singlets for the two aromatic methyl groups (3H each), and a broad singlet for the amine protons (2H). |
| ¹³C NMR | Carbonyl carbon of the ester (~167 ppm), aromatic carbons, ester methyl carbon (~52 ppm), and two aromatic methyl carbons. |
| IR (Infrared) | N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and C-N stretching. |
| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z = 179. |
Safety and Handling
As with all chemical reagents, Methyl 3-amino-2,4-dimethylbenzoate should be handled with appropriate safety precautions in a well-ventilated laboratory.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Inhalation: Avoid inhaling dust. Use in a fume hood.
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Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 3-amino-2,4-dimethylbenzoate is a valuable, albeit not widely documented, chemical intermediate. Its true potential is realized in its application as a core structural component in the synthesis of next-generation EP4 receptor antagonists. This guide provides a foundational understanding of its synthesis, properties, and use, empowering researchers and drug development professionals to leverage this compound in their pursuit of novel therapeutics.
References
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ChemSigma. (n.d.). 24812-89-3 Methyl 3-aMino-2,4-diMethylbenzoate. Retrieved from [Link]
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Win-Win Chemical. (n.d.). 24812-89-3 Methyl 3-amino-2,4-dimethylbenzoate. Retrieved from [Link]
- Blanco-Pillado, M. J., et al. (2015). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 25(15), 2994-2999.
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Jingming Chemical. (n.d.). Methyl 3-Amino-2,4-Dimethylbenzoate. Retrieved from [Link]
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Crysdot LLC. (n.d.). Methyl 3-amino-2,4-dimethylbenzoate. Retrieved from [Link]
- Markovič, T., et al. (2017). A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. International Journal of Molecular Sciences, 18(10), 2115.
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PubMed. (2015). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Retrieved from [Link]
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ResearchGate. (2015). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Retrieved from [Link]
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